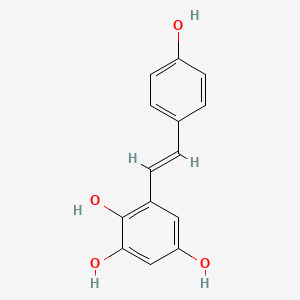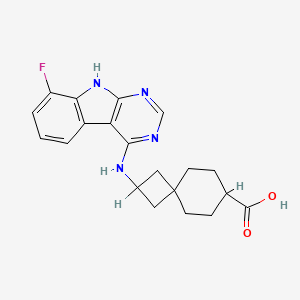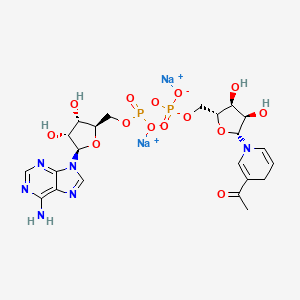
Ptz-LD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptz-LD is a phenothiazine-based fluorescent probe specifically designed for the detection of lipid droplets. It exhibits high specificity and significant emissivity in lipid droplets, making it a valuable tool in various scientific research applications, particularly in the study of diabetic cataracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ptz-LD is synthesized through a series of chemical reactions involving phenothiazine derivatives. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired fluorescent properties .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The production process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ptz-LD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its emissivity.
Common Reagents and Conditions:
Oxidizing Agents: Silver hexafluoroantimonate (AgSbF6) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired modification.
Substitution Reactions: Halogenation and subsequent coupling reactions are typical for introducing new functional groups.
Major Products: The major products formed from these reactions include modified phenothiazine derivatives with altered fluorescent properties, which can be tailored for specific applications .
Scientific Research Applications
Ptz-LD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting lipid droplets in various chemical studies.
Biology: Employed in cellular imaging to study lipid metabolism and related biological processes.
Medicine: Utilized in research on diabetic cataracts and other lipid-related diseases.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and industrial purposes .
Mechanism of Action
Ptz-LD exerts its effects through its high specificity for lipid droplets. The compound’s phenothiazine core interacts with lipid molecules, leading to significant fluorescence emission. This interaction allows for the precise detection and imaging of lipid droplets in various biological and chemical systems .
Comparison with Similar Compounds
Phenothiazine Derivatives: Other phenothiazine-based compounds with similar fluorescent properties.
PEGylated Phenothiazine Derivatives: Modified phenothiazine compounds with polyethylene glycol chains for enhanced biocompatibility.
Thermally Activated Delayed Fluorescent Phenothiazine Compounds: Phenothiazine derivatives with unique luminescent properties.
Uniqueness of Ptz-LD: this compound stands out due to its high specificity and significant emissivity in lipid droplets, making it particularly valuable for research in lipid metabolism and related diseases. Its unique properties allow for precise imaging and detection, which is not as effectively achieved by other similar compounds .
Properties
Molecular Formula |
C24H17N3S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+ |
InChI Key |
HGYGQWZWBIWCBG-GHRIWEEISA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)





![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
